
5-Hexenylboronic acid
Overview
Description
5-Hexenylboronic acid: is an organoboron compound with the molecular formula C6H13BO2 . It is a boronic acid derivative characterized by the presence of a boronic acid group attached to a hexenyl chain. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hexenylboronic acid can be synthesized through various methods, including the hydroboration of hex-5-en-1-ene followed by oxidation. One common method involves the reaction of hex-5-en-1-ene with diborane (B2H6) to form the corresponding borane intermediate, which is then oxidized using hydrogen peroxide (H2O2) to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration-oxidation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 5-Hexenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: Conversion to the corresponding alcohol or aldehyde using oxidizing agents like hydrogen peroxide.
Substitution: Reaction with electrophiles to form substituted boronic acid derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl or alkenyl products.
Oxidation: Formation of hexenol or hexenal derivatives.
Substitution: Formation of various substituted boronic acids.
Scientific Research Applications
Chemical Applications
Organic Synthesis
5-Hexenylboronic acid is primarily utilized in organic synthesis, particularly through Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds, enabling the construction of complex organic molecules. By employing this compound as a building block, chemists can synthesize various biaryls and alkenyl products.
Table 1: Key Reactions Involving this compound
Reaction Type | Description | Products Formed |
---|---|---|
Suzuki-Miyaura Coupling | Formation of biaryl or alkenyl compounds | Various substituted products |
Oxidation | Conversion to hexenol or hexenal derivatives | Alcohols and aldehydes |
Substitution | Formation of other boronic acid derivatives | Diverse substituted boronates |
Biological Applications
Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable tool for developing boron-containing drugs and enzyme inhibitors. Its ability to form reversible covalent bonds with biological molecules makes it particularly useful in drug discovery.
- Enzyme Inhibition : The compound interacts with enzymes through its boronic acid group, potentially modulating their activity. This interaction is critical for creating targeted therapeutic agents.
- Antimicrobial Activity : Recent studies have demonstrated that this compound exhibits moderate antimicrobial properties against various microorganisms, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.
Table 2: Biological Activities of this compound
Activity Type | Observed Effects | Potential Applications |
---|---|---|
Antimicrobial | Moderate activity against bacteria and fungi | Development of new antibiotics |
Enzyme Modulation | Interaction with key metabolic enzymes | Targeted drug design |
Cellular Effects | Influences cell signaling pathways | Cancer therapy research |
Industrial Applications
Material Science
The unique properties of this compound extend to industrial applications, particularly in the production of advanced materials. Its reactivity allows for the incorporation into polymers and other materials, potentially enhancing their properties such as conductivity and self-assembly behavior.
- Polymer Production : The compound can be used to synthesize polymers with tailored functionalities, making it suitable for applications in electronics and coatings.
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound inhibited bacterial growth effectively at certain concentrations, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Enzyme Inhibition Mechanism
Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that the compound could inhibit enzyme activity through reversible binding, suggesting its utility in creating selective enzyme inhibitors for therapeutic purposes.
Mechanism of Action
The mechanism of action of 5-Hexenylboronic acid involves its ability to form covalent bonds with nucleophiles. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological systems, the boronic acid group can interact with hydroxyl or amino groups in proteins, leading to the formation of reversible covalent bonds .
Comparison with Similar Compounds
- But-3-enylboronic acid
- 3-Methyl-2-buten-2-ylboronic acid
- Cyclopenten-1-ylboronic acid
- Trans-1-Propen-1-ylboronic acid
- Vinylboronic acid pinacol ester
- Phenethylboronic acid
- Allylboronic acid pinacol ester
- Butylboronic acid
- Trans-1-Propenylboronic acid pinacol ester
Comparison: 5-Hexenylboronic acid is unique due to its hexenyl chain, which provides additional reactivity and versatility compared to shorter or cyclic boronic acids. This extended chain allows for more complex molecular interactions and applications in synthesis and medicinal chemistry .
Biological Activity
5-Hexenylboronic acid is a notable compound in the field of medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, properties, and biological activities, including antimicrobial, anticancer, and other relevant effects.
1. Synthesis and Properties
This compound can be synthesized through various methods involving boronic acid derivatives. The compound's structure includes a boron atom bonded to a hexenyl group, which contributes to its reactivity and biological properties. The synthesis typically involves the reaction of hexenal with boronic reagents under controlled conditions.
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown moderate activity against various microorganisms, including bacteria and fungi.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Escherichia coli | 25 µg/mL | Moderate |
Bacillus cereus | 20 µg/mL | Moderate |
Candida albicans | 30 µg/mL | Moderate |
Aspergillus niger | 15 µg/mL | High |
The data indicates that this compound exhibits significant antibacterial activity, particularly against Bacillus cereus and Aspergillus niger, with lower MIC values compared to conventional antibiotics like amphotericin B .
3. Anticancer Activity
The anticancer potential of this compound is also being investigated. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although specific mechanisms remain to be fully elucidated.
Case Study: Anticancer Effects on Human Melanoma Cells
In a study examining the effects on A375P human melanoma cell lines, compounds derived from boron-containing structures, including this compound, demonstrated promising results:
- IC50 Values : The synthesized derivatives showed IC50 values ranging from 0.1 µM to 2.5 µM against various cancer cell lines.
- Growth Inhibition : Significant growth inhibition was observed in treated cells compared to controls.
These findings suggest that the structural features of boron compounds may play a crucial role in their anticancer activity .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Boron compounds are known to interact with enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation.
- Membrane Disruption : The hydrophobic nature of the hexenyl group may facilitate membrane penetration, leading to increased permeability and subsequent cell death in microbial pathogens.
5. Conclusion
This compound presents a compelling case for further research due to its diverse biological activities, particularly in antimicrobial and anticancer domains. Its unique structural properties allow it to interact with biological systems in ways that could lead to novel therapeutic applications.
Properties
IUPAC Name |
hex-5-enylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BO2/c1-2-3-4-5-6-7(8)9/h2,8-9H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFKAWIGNACKQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCC=C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674704 | |
Record name | Hex-5-en-1-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-16-9 | |
Record name | Hex-5-en-1-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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